(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
Overview
Description
CGS 12066B is an agonist of the serotonin (5-HT) receptor subtype 5-HT1B (IC50 = 51 nM). It is selective for 5-HT1B over 5-HT1A and 5-HT2 receptors (IC50s = 876 and 6,480 nM, respectively), as well as α1-, α2-, and β-adrenergic, and dopamine D1 and D2 receptors (IC50s = >6,000, >1,000, >1,000, >5,000, and >5,000 nM, respectively). CGS 12066B inhibits forskolin-induced cAMP accumulation in opossum kidney cells when used at concentrations ranging from 0.001 to 1 µM. In vivo, CGS 12066B reduces 5-hydroxy-L-tryptophan (5-HTP) accumulation in the fronto-parietal cortex (ED50 = 7.92 µmol/kg) and induces dorsal raphe cell firing in rats (ED50 = 358 nmol/kg). It decreases interfemale and intermale aggression in Syrian hamsters.
5-HT1B full agonist, 10-fold selective over 5-HT1A and 1000-fold selective over 5-HT2C receptors. Centrally active following systemic administration.
Mechanism of Action
Target of Action
CGS 12066B dimaleate, also known as Pyrrolo(1,2-a)quinoxaline, is a full agonist of the 5-HT1B receptor . This receptor is a subtype of the 5-HT1 (serotonin) receptors, which play a crucial role in various biological and neurological processes.
Mode of Action
As a full agonist, CGS 12066B dimaleate binds to the 5-HT1B receptors, mimicking the action of the natural ligand, serotonin . This binding activates the receptor, triggering a series of intracellular events. It is 10-fold selective over 5-HT1A and 1000-fold selective over 5-HT2C receptors .
Pharmacokinetics
It is mentioned that the compound is centrally active following systemic administration , indicating that it can cross the blood-brain barrier and exert its effects within the central nervous system.
Biochemical Analysis
Biochemical Properties
CGS 12066B dimaleate is a full agonist of the 5-HT 1B receptor . It is 10-fold selective over the 5-HT 1A receptor and 1000-fold selective over the 5-HT 2C receptor . This selectivity allows CGS 12066B dimaleate to interact specifically with 5-HT 1B receptors, influencing biochemical reactions involving these receptors .
Cellular Effects
CGS 12066B dimaleate, through its action on 5-HT 1B receptors, can influence various cellular processes. It is centrally active following systemic administration , indicating that it can cross the blood-brain barrier and exert effects on central nervous system cells .
Molecular Mechanism
The molecular mechanism of action of CGS 12066B dimaleate involves its binding to 5-HT 1B receptors . As a full agonist, it can activate these receptors, leading to downstream effects such as changes in cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
CGS 12066B dimaleate is involved in serotonin-related metabolic pathways due to its action on 5-HT 1B receptors
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4.C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPAHEUAJMCLRD-BTJKTKAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=C\C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109028-10-6 | |
Record name | Pyrrolo[1,2-a]quinoxaline, 4-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)-, (2Z)-2-butenedioate (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109028-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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